molecular formula C7H13ClN2O2 B14588318 1-(2-Chloro-2-ethylbutanoyl)urea CAS No. 61421-89-4

1-(2-Chloro-2-ethylbutanoyl)urea

Cat. No.: B14588318
CAS No.: 61421-89-4
M. Wt: 192.64 g/mol
InChI Key: ACIVXVCFXWJISJ-UHFFFAOYSA-N
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Description

1-(2-Chloro-2-ethylbutanoyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chloroethyl group attached to a butanoyl moiety, which is further linked to a urea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-2-ethylbutanoyl)urea typically involves the reaction of 2-chloro-2-ethylbutanoyl chloride with urea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-2-ethylbutanoyl)urea can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and urea.

    Oxidation and Reduction: The compound can be oxidized to form corresponding oxo derivatives or reduced to form amine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Nucleophilic substitution: Substituted urea derivatives.

    Hydrolysis: 2-chloro-2-ethylbutanoic acid and urea.

    Oxidation and Reduction: Oxo derivatives or amine derivatives, respectively.

Scientific Research Applications

1-(2-Chloro-2-ethylbutanoyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-2-ethylbutanoyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or alteration of protein function. The urea moiety can also participate in hydrogen bonding interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloroethyl)urea: Similar structure but lacks the butanoyl group.

    1-(2-Chloro-2-methylpropanoyl)urea: Similar structure but with a methyl group instead of an ethyl group.

    1-(2-Bromo-2-ethylbutanoyl)urea: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

1-(2-Chloro-2-ethylbutanoyl)urea is unique due to the presence of both the chloroethyl and butanoyl groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

61421-89-4

Molecular Formula

C7H13ClN2O2

Molecular Weight

192.64 g/mol

IUPAC Name

N-carbamoyl-2-chloro-2-ethylbutanamide

InChI

InChI=1S/C7H13ClN2O2/c1-3-7(8,4-2)5(11)10-6(9)12/h3-4H2,1-2H3,(H3,9,10,11,12)

InChI Key

ACIVXVCFXWJISJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)NC(=O)N)Cl

Origin of Product

United States

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